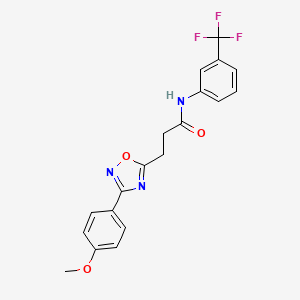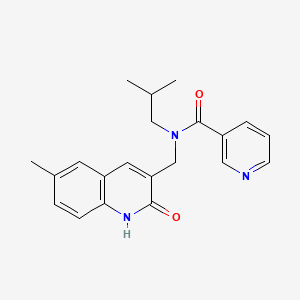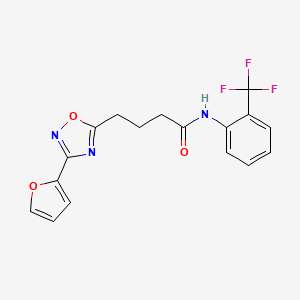
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide, also known as FTOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research. FTOB is a synthetic compound that has been used to study the mechanisms of various biological processes. In
作用機序
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide works by selectively blocking specific ion channels and receptors in cells. It has been shown to block the TRPV1 ion channel, which is involved in pain and inflammation, as well as the P2X7 receptor, which is involved in immune responses. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been shown to activate the GPR40 receptor, which is involved in glucose metabolism. Its ability to selectively target these channels and receptors makes it a valuable tool in studying the mechanisms of various biological processes.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been shown to have various biochemical and physiological effects in cells. It has been shown to reduce pain and inflammation by blocking the TRPV1 ion channel. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been shown to modulate immune responses by blocking the P2X7 receptor. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been shown to improve glucose metabolism by activating the GPR40 receptor. These effects make 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide a valuable tool in studying the mechanisms of various biological processes.
実験室実験の利点と制限
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be synthesized with high yield and purity. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is also highly selective, which allows for the specific targeting of ion channels and receptors in cells. However, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide also has limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other ion channels and receptors. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide may have limited solubility in certain experimental conditions.
将来の方向性
There are several future directions for the use of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research. One potential direction is the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide analogs with improved selectivity and potency. Another direction is the use of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in the development of new drugs for pain, inflammation, and neurological disorders. Additionally, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide could be used to study the mechanisms of other diseases, such as cancer, cardiovascular disease, and diabetes. Further research is needed to fully understand the potential applications of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research.
In conclusion, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in scientific research. Its ability to selectively target specific ion channels and receptors in cells has made it a valuable tool in studying the mechanisms of various biological processes. While 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has several advantages for lab experiments, it also has limitations. Further research is needed to fully understand the potential applications of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide in scientific research.
合成法
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide is synthesized through the reaction of 2-(trifluoromethyl)phenylacetic acid with furan-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butanoyl chloride and purified through column chromatography. This method has been used to synthesize 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide with high yield and purity.
科学的研究の応用
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has been used in various scientific research studies due to its ability to modulate ion channels and receptors in cells. It has been used to study the mechanisms of pain, inflammation, and neurological disorders. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)butanamide has also been used in studies related to cancer, cardiovascular disease, and diabetes. Its ability to selectively target specific ion channels and receptors has made it a valuable tool in scientific research.
特性
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)11-5-1-2-6-12(11)21-14(24)8-3-9-15-22-16(23-26-15)13-7-4-10-25-13/h1-2,4-7,10H,3,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAHFIBQTOPINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

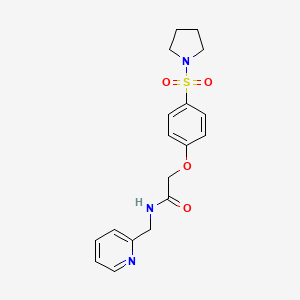
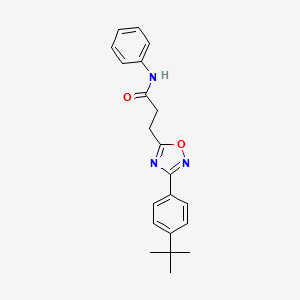
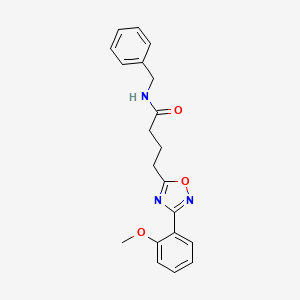
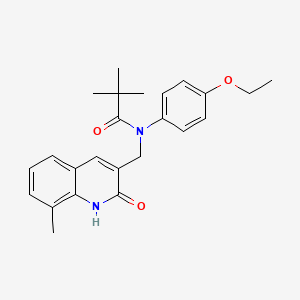



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)
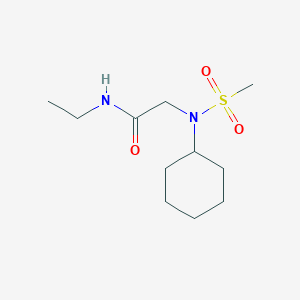

![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)

